

Chemical properties of Endothall and its salts

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Compound of Interest

Compound Name: *Endothall*

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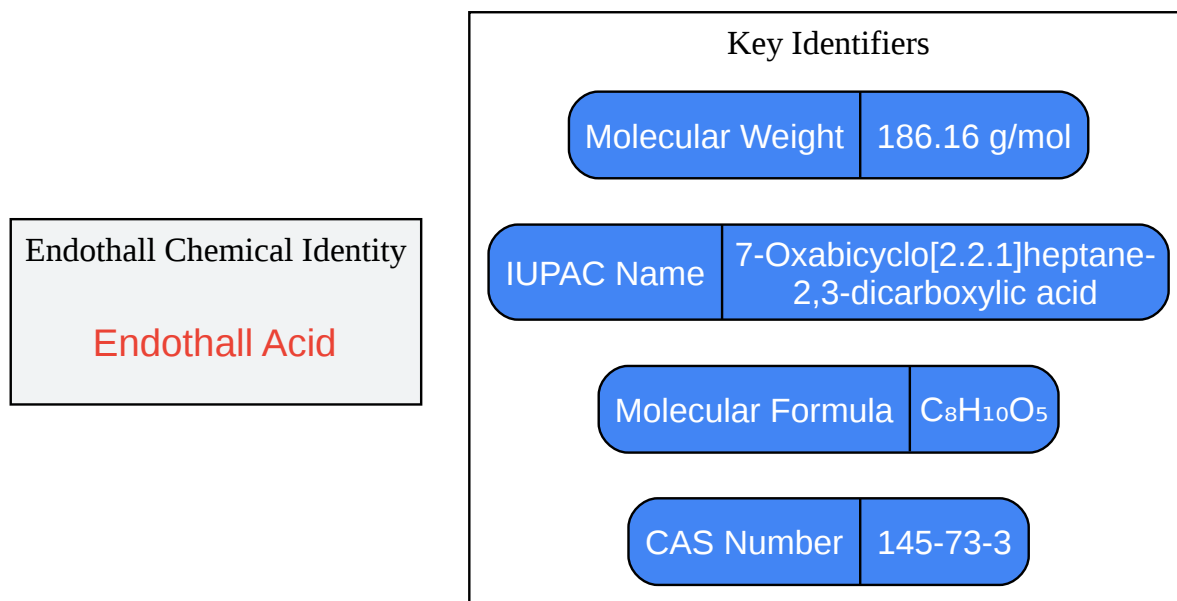
An In-depth Technical Guide on the Chemical Properties of **Endothall** and its Salts

Introduction

Endothall is a dicarboxylic acid class chemical, identified by the IUPAC name 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[1][2][3][4] It functions as a selective contact herbicide, algacide, desiccant, and plant growth regulator.[1][2][3][5] Commercially, **Endothall** is not applied as a free acid but is converted into its salt forms, primarily the dipotassium salt and the mono(N,N-dimethylalkylamine) salt, to enhance its utility, particularly in aquatic environments.[2][4][6][7] After application, these salts dissociate, and the active herbicidal form is the **Endothall** acid.[4][8] This document provides a comprehensive overview of the core chemical properties of **Endothall** and its principal salts, tailored for researchers, scientists, and professionals in drug development, given its mechanism of action as a protein phosphatase inhibitor.[2]

Chemical Identity and Core Properties

Endothall is a chiral molecule with a bicyclic ether structure.[3] The exo-cis isomer is reported to have the highest biological activity.[9] Its identity is defined by its CAS Registry Number, molecular formula, and structure.



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Figure 1: Core Chemical Identifiers of **Endothall**.

Physicochemical Properties

Endothall is a crystalline, white, odorless solid in its pure form.[1][6] The monohydrate form appears as colorless crystals.[1][10] It is non-corrosive to metals.[1] Key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₅	[1][2][9][10][11][12]
Molecular Weight	186.16 g/mol	[1][9][10][11]
Melting Point	~144 °C (Decomposes)	[6][11][13]
Density	1.431 g/cm ³	[1][6][10]
Vapor Pressure	1.57 x 10 ⁻¹⁰ mm Hg at 24 °C	[1]
Log K _{ow} (Octanol/Water)	1.91 (acid form)	[1][6]

Table 1: Summary of General Physicochemical Properties of **Endothall**.

Solubility

Endothall is highly soluble in water and demonstrates solubility in various organic solvents, a critical factor for its formulation and environmental mobility.^{[1][3]} Its high water solubility facilitates its use as an aquatic herbicide.^{[6][14]}

Solvent	Solubility at 20 °C	Reference
Water	1.0 x 10 ⁵ mg/L (100 g/L)	^{[1][3][13][14]}
Methanol	28 g/100 g (280,000 mg/L)	^{[1][3][9]}
Acetone	7.0 g/100 g (70,000 mg/L)	^{[1][3][9]}
Dioxane	7.6 g/100 g (76,000 mg/L)	^{[1][3]}
Isopropanol	17 g/kg	^[1]
Benzene	0.01 g/100 g (Insoluble)	^{[1][9][10]}

Table 2: Solubility of **Endothall** in Water and Organic Solvents.

Acidity and Stability

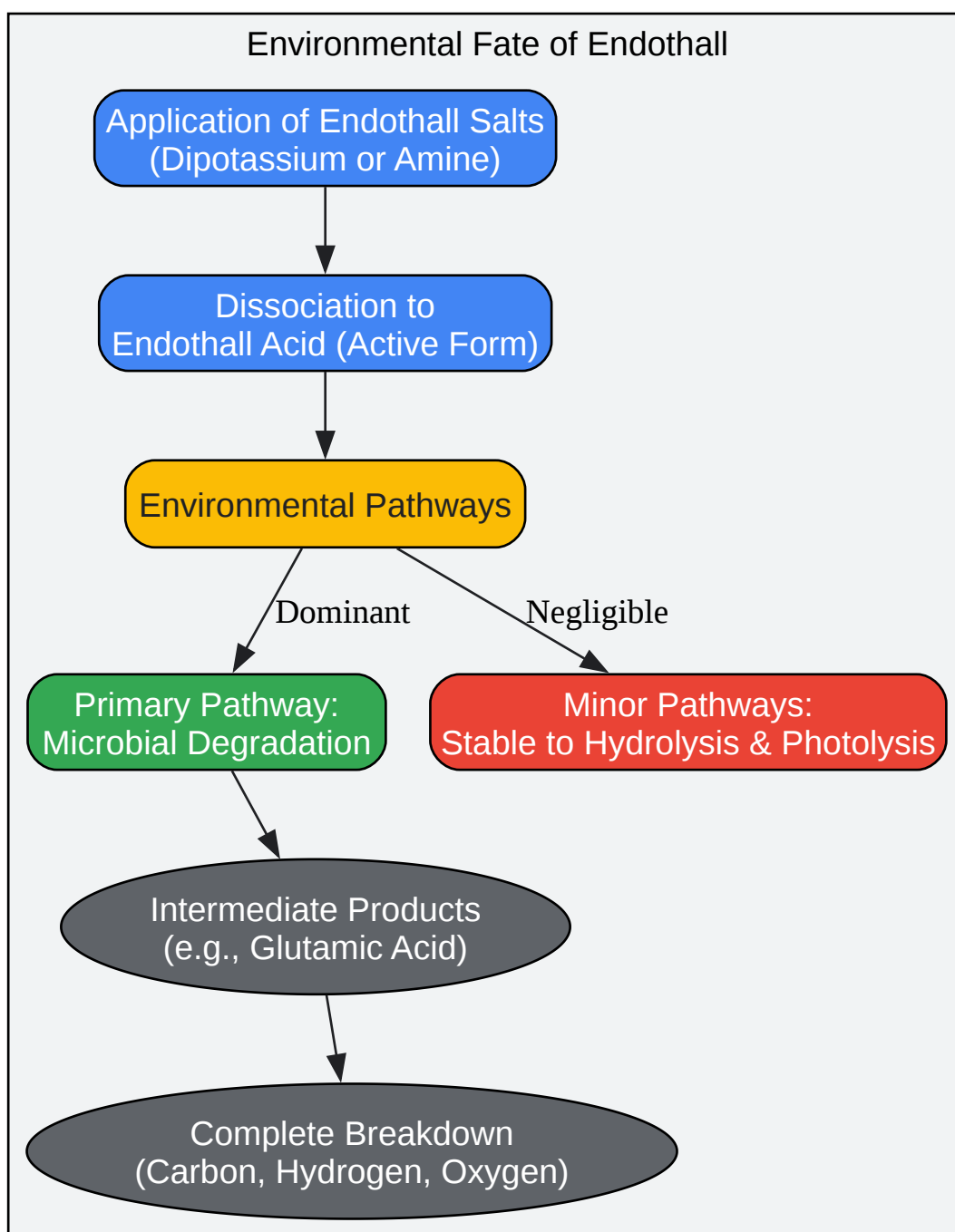
Endothall is a dibasic acid with two carboxylic acid groups, giving it two distinct dissociation constants (pKa).^[1] These values are crucial as they indicate that **Endothall** will exist almost entirely in its anionic form in typical environmental pH ranges (pH 5-9).^{[1][14]}

Property	Value	Reference
pKa ₁	3.40	[1][3][14]
pKa ₂	6.7	[1][3][14]
Thermal Stability	Stable up to ~90 °C, then slowly converts to its anhydride.	[1][13]
Hydrolytic Stability	Stable to hydrolysis at environmental pH (5-9).	[1][6]
Photolytic Stability	Stable in the presence of sunlight.	[1][6]

Table 3: Dissociation Constants and Stability of **Endothall**.

Reactivity and Environmental Fate

Endothall's chemical structure lacks functional groups that readily hydrolyze under normal environmental conditions.[1][14] It is also stable to photolysis.[1][6] Consequently, the primary pathway for its degradation is microbial action.[5][15] The degradation process is significantly faster in the presence of sediment and microbial communities, with half-lives reported to be around 4 to 10 days.[5][13][15] In sterilized (autoclaved) water, little to no degradation occurs, highlighting the biological nature of its breakdown.[1][6] The degradation rate is also influenced by temperature, increasing as temperatures rise.[5]



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Figure 2: Simplified workflow of **Endothall**'s environmental degradation pathway.

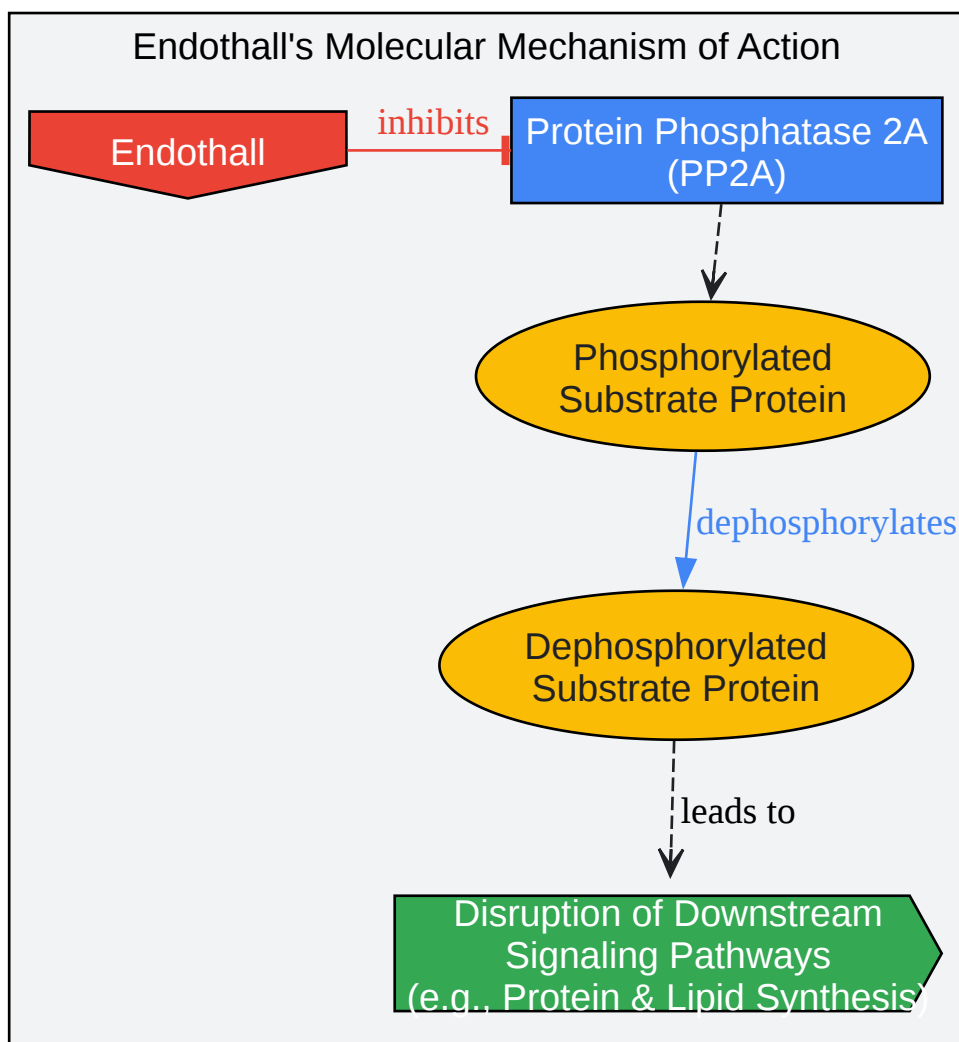
Endothall Salts

The two primary salt formulations of **Endothall** are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.^{[2][6]}

- Dipotassium **Endothall** ($C_8H_8K_2O_5$): This salt is highly soluble in water and is commonly used in aquatic applications under trade names like Aquathol® K.[5][9] It is considered slightly to moderately toxic to freshwater fish.[5]
- Mono(N,N-dimethylalkylamine) **Endothall**: This amine salt is also used in aquatic formulations (e.g., Hydrothol®).[5][16] It generally exhibits higher toxicity to aquatic organisms compared to the dipotassium salt.[8] The highest herbicidal activity is found in amine salts with alkyl chains of 12 to 16 carbons.[16]

Mechanism of Action: A Chemical Biology Perspective

From a drug development and molecular research perspective, **Endothall** is a potent inhibitor of serine/threonine protein phosphatase 2A (PP2A).[2][12] Its chemical structure is related to cantharidin, another known PP2A inhibitor.[2] PP2A is a critical tumor suppressor and a key regulator of numerous cellular processes, including signal transduction, cell cycle control, and apoptosis. The inhibition of this phosphatase by compounds like **Endothall** can lead to hyperphosphorylation of cellular proteins, disrupting these fundamental pathways. This mechanism is the basis of its herbicidal activity, as it interferes with plant protein and lipid synthesis.[5][6][14]



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Figure 3: Endothall's inhibitory action on the PP2A signaling pathway.

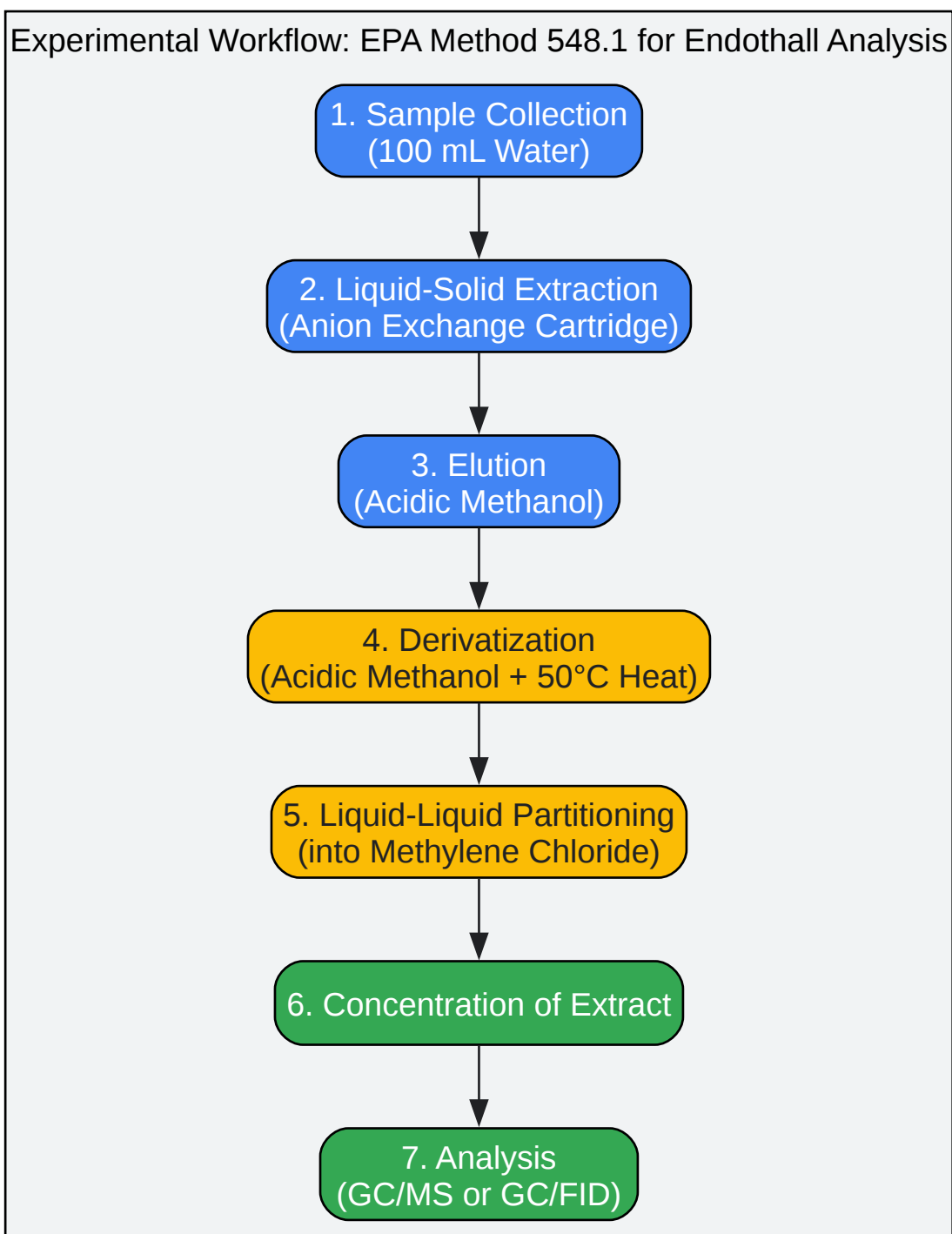
Experimental Protocols: Analytical Determination

The quantitative analysis of **Endothall** in environmental samples, particularly drinking water, is critical for regulatory compliance. The established method is EPA Method 548.1, which involves derivatization followed by gas chromatography. More recent methods utilize ion chromatography-tandem mass spectrometry for direct analysis.

EPA Method 548.1: GC/MS Analysis

This method is designed for the determination of **Endothall** in drinking water sources and finished drinking water.[\[17\]](#)[\[18\]](#)

- Principle: The method involves liquid-solid extraction to isolate **Endothall**, followed by derivatization to form its dimethyl ester, which is more amenable to gas chromatography. The final analysis is performed using GC coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[\[17\]](#)[\[18\]](#)
- Methodology:
 - Sample Collection & Preservation: Collect a 100 mL water sample. If residual chlorine is present, dechlorinate with 80 mg of sodium thiosulfate per liter. Samples must be refrigerated at 4°C and protected from light. The holding time is 7 days from collection to extraction.[\[17\]](#)
 - Extraction: The water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[\[18\]](#) Potential interferences include dissolved calcium, magnesium, and sulfate ions, which can affect the ion exchange process.[\[17\]](#)[\[18\]](#)
 - Elution: The trapped **Endothall** is eluted from the cartridge with 8 mL of acidic methanol.[\[17\]](#)
 - Derivatization: A small volume of methylene chloride is added as a co-solvent. The solution is heated modestly (50°C) for 30 minutes to form the dimethyl ester of **Endothall**.[\[17\]](#)[\[18\]](#)
 - Partitioning: Salted reagent water is added, and the newly formed **Endothall** dimethyl ester is partitioned into methylene chloride.[\[17\]](#)[\[18\]](#)
 - Analysis: The final extract volume is reduced and analyzed by GC/MS or GC/FID.[\[17\]](#)[\[18\]](#)



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Figure 4: High-level workflow for the analytical determination of **Endothall** via EPA Method 548.1.

Modern Approach: IC-MS/MS

A more sensitive and faster alternative to the EPA method involves direct analysis using Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).^{[19][20]}

- Principle: This approach eliminates the need for labor-intensive sample preparation and derivatization. Water samples can be injected directly for analysis.^{[19][20]}
- Advantages:
 - Speed: Chromatographic separation is achieved in approximately 10 minutes, a significant reduction from the 20-minute GC run time.^{[19][20]}
 - Sensitivity & Selectivity: The use of an MS/MS detector in Selected Reaction Monitoring (SRM) mode allows for highly sensitive (low ppb) and selective quantification with minimal sample cleanup.^[19]
 - Accuracy: An isotope-labeled internal standard, such as glutaric acid-d6, can be used to ensure high accuracy.^[19]

Conclusion

Endothall is a well-characterized dicarboxylic acid herbicide whose utility is defined by its core chemical properties. Its high water solubility and formulation as dipotassium and amine salts make it effective for aquatic applications. While stable to abiotic degradation processes like hydrolysis and photolysis, it is readily broken down by microbial communities in soil and water. For researchers, its mechanism as a potent PP2A inhibitor presents opportunities for study in fields beyond agriculture, including cell biology and drug development. The existence of robust and evolving analytical methods ensures its presence can be accurately monitored in environmental and laboratory settings.

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